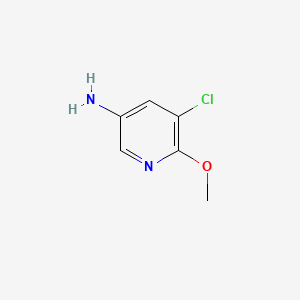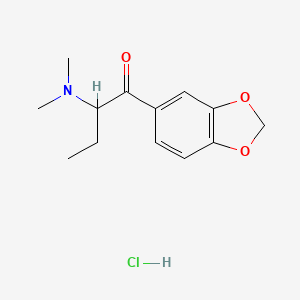
9-(4-Chlorobenzoyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Chlorobenzoyl)-9H-purin-6-amine, also known as CBA, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of purine, a naturally occurring nitrogenous base found in DNA and RNA. CBA has a wide range of uses in biochemistry and physiology, including as a substrate for enzymes, a ligand for receptors, and an inhibitor of enzymatic processes.
Wissenschaftliche Forschungsanwendungen
9-(4-Chlorobenzoyl)-9H-purin-6-amine has a wide range of applications in scientific research. It is used in enzymology as a substrate for enzymes and as an inhibitor of enzymatic processes. It is also used as a ligand for receptors, including G-protein coupled receptors, and as a fluorescent label for proteins. In addition, this compound is used in biochemistry and physiology to study the structure and function of proteins, enzymes, and other biological molecules.
Wirkmechanismus
The mechanism of action of 9-(4-Chlorobenzoyl)-9H-purin-6-amine is not completely understood. However, it is believed to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. It is also believed to form complexes with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of enzymes and to bind to G-protein coupled receptors. In addition, it has been shown to interact with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
9-(4-Chlorobenzoyl)-9H-purin-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, this compound has some limitations. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be difficult to separate from other compounds in a reaction mixture.
Zukünftige Richtungen
There are a number of possible future directions for research involving 9-(4-Chlorobenzoyl)-9H-purin-6-amine. These include further investigations into its mechanism of action, its interactions with metal ions, and its effects on biochemical and physiological processes. In addition, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it could be used to develop new drugs or therapies for diseases or conditions.
Synthesemethoden
9-(4-Chlorobenzoyl)-9H-purin-6-amine can be synthesized through a variety of methods, including the reaction of 4-chlorobenzaldehyde with 6-amino-9H-purine in an aqueous medium. This reaction is typically done in a basic solution, such as sodium hydroxide, and requires heating to complete the reaction. Other methods of synthesis include the reaction of 4-chlorobenzoyl chloride with 6-amino-9H-purine in an organic solvent, such as dimethylformamide.
Eigenschaften
IUPAC Name |
(6-aminopurin-9-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOLCMQQWLFRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704505 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126749-53-9 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)





